molecular formula C11H11Cl2NO3 B13000159 1,2-Dichloro-4-(cyclopentyloxy)-5-nitrobenzene

1,2-Dichloro-4-(cyclopentyloxy)-5-nitrobenzene

Cat. No.: B13000159
M. Wt: 276.11 g/mol
InChI Key: MTUWEEWGYOONSC-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(cyclopentyloxy)-5-nitrobenzene is an organic compound with the molecular formula C11H11Cl2NO3 It is a derivative of benzene, where two chlorine atoms, a cyclopentyloxy group, and a nitro group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(cyclopentyloxy)-5-nitrobenzene typically involves the following steps:

    Nitration: The nitration of 1,2-dichlorobenzene to introduce a nitro group at the 5-position.

    Cyclopentyloxy Substitution:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(cyclopentyloxy)-5-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms.

Major Products Formed

    Reduction: The major product is 1,2-dichloro-4-(cyclopentyloxy)-5-aminobenzene.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

1,2-Dichloro-4-(cyclopentyloxy)-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(cyclopentyloxy)-5-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The cyclopentyloxy group may also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloro-4-(cyclopentyloxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1,2-Dichloro-4-nitrobenzene: Lacks the cyclopentyloxy group, which may affect its solubility and biological activity.

Uniqueness

1,2-Dichloro-4-(cyclopentyloxy)-5-nitrobenzene is unique due to the presence of both the cyclopentyloxy and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

1,2-dichloro-4-cyclopentyloxy-5-nitrobenzene

InChI

InChI=1S/C11H11Cl2NO3/c12-8-5-10(14(15)16)11(6-9(8)13)17-7-3-1-2-4-7/h5-7H,1-4H2

InChI Key

MTUWEEWGYOONSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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